molecular formula C38H26N8Ru+2 B12301280 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)

Cat. No.: B12301280
M. Wt: 695.7 g/mol
InChI Key: YVXNAGNLAPDXJU-UHFFFAOYSA-N
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Description

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) is a complex compound that has garnered significant interest in the fields of chemistry and material science

Preparation Methods

The synthesis of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) involves several steps. One common method includes the reaction of pyridin-2-ylpyridine with quinoxalino[2,3-f][1,10]phenanthroline in the presence of a ruthenium(2+) precursor. The reaction conditions typically involve the use of solvents such as acetonitrile or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can result in new ruthenium complexes with different ligands .

Scientific Research Applications

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) has several scientific research applications:

Mechanism of Action

The mechanism by which 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) exerts its effects involves its interaction with molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cancer cells. In catalysis, the ruthenium center facilitates the activation of substrates, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar compounds to 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) include other ruthenium-based complexes with different ligands, such as:

    2,2’-bipyridine;ruthenium(2+): Known for its use in dye-sensitized solar cells.

    1,10-phenanthroline;ruthenium(2+): Widely used in coordination chemistry and catalysis.

    tris(2,2’-bipyridine)ruthenium(2+): Commonly used in photochemistry and electrochemistry.

The uniqueness of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) lies in its specific ligand arrangement, which imparts distinct photophysical and catalytic properties.

Properties

Molecular Formula

C38H26N8Ru+2

Molecular Weight

695.7 g/mol

IUPAC Name

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)

InChI

InChI=1S/C18H10N4.2C10H8N2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q;;;+2

InChI Key

YVXNAGNLAPDXJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]

Origin of Product

United States

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